Maropitant-13C,d3

Catalog No.
S12886937
CAS No.
M.F
C32H40N2O
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maropitant-13C,d3

Product Name

Maropitant-13C,d3

IUPAC Name

(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C32H40N2O

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3

InChI Key

OMPCVMLFFSQFIX-MWEYJLMPSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Maropitant-13C,d3 is a stable isotope-labeled derivative of Maropitant, which is a selective neurokinin-1 receptor antagonist. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes into its molecular structure, enhancing its utility in various research applications, particularly in pharmacokinetics and metabolic studies. The molecular formula for Maropitant-13C,d3 is C31H37D3N2OC_{31}H_{37}D_3N_2O with a molecular weight of approximately 472.7 g/mol .

, often involving labeled reagents.
  • Purification: The final product is purified using techniques such as chromatography to ensure the removal of any unreacted starting materials or by-products.
  • The detailed synthetic pathway may vary based on the specific reagents used but generally follows established protocols for stable isotope labeling .

    Maropitant exhibits significant biological activity as a neurokinin-1 receptor antagonist, primarily involved in blocking the action of substance P, a neuropeptide associated with pain and inflammation. This activity makes Maropitant effective in preventing nausea and vomiting in both human and veterinary medicine. The isotope labeling with carbon-13 and deuterium does not alter its receptor binding affinity but allows for enhanced tracking in metabolic studies .

    The synthesis of Maropitant-13C,d3 involves several steps:

    • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for Maropitant.
    • Isotope Incorporation: Carbon-13 and deuterium are incorporated into the molecular structure through specific

    Maropitant-13C,d3 has several applications in research:

    • Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion (ADME) of Maropitant in biological systems.
    • Metabolic Studies: The stable isotopes allow for precise tracking of metabolic pathways and interactions within organisms.
    • Veterinary Medicine: It aids in understanding dosage and efficacy in treating nausea and vomiting in animals.

    These applications are vital for developing safer and more effective therapeutic strategies .

    Interaction studies involving Maropitant-13C,d3 focus on its binding affinity to neurokinin receptors and its effects on various biological pathways. These studies help elucidate how Maropitant interacts with other drugs or compounds, influencing its therapeutic efficacy. Additionally, they provide insights into potential side effects or drug-drug interactions that could arise during clinical use .

    Several compounds are structurally or functionally similar to Maropitant. Here are some notable examples:

    Compound NameSimilarityUnique Features
    AprepitantNeurokinin-1 receptor antagonistUsed primarily for chemotherapy-induced nausea
    NetupitantNeurokinin-1 receptor antagonistOften combined with palonosetron for enhanced effect
    LaniquidomideNeurokinin receptor antagonistDistinct mechanism targeting different receptors

    Maropitant stands out due to its specific application in both veterinary and human medicine, particularly its dual role as an antiemetic agent . Its unique isotopic labeling allows for advanced research capabilities that are not typically available with other similar compounds.

    Synthetic Pathways for Maropitant-13C,d3

    The synthesis of isotopically labeled Maropitant-13C,d3 represents a sophisticated chemical undertaking that requires precise incorporation of both carbon-13 and deuterium isotopes into the parent compound structure [2]. This isotopically labeled analog of maropitant maintains the fundamental molecular framework while introducing stable isotopic markers that enable advanced analytical and pharmacokinetic studies [11].

    Strategic Isotope Incorporation

    The synthesis of Maropitant-13C,d3 follows established principles for isotope labeling that have been developed for pharmaceutical compounds [27]. The compound incorporates carbon-13 labeling at the methoxy carbon position and deuterium substitution at specific methyl positions, resulting in the molecular formula C31¹³CH37D3N2O [2]. This selective isotopic substitution strategy ensures that the labeled compound retains its chemical and biological properties while providing distinct mass spectral signatures for analytical purposes [10].

    Isotopic Precursor Selection and Incorporation

    The synthesis begins with the preparation of isotopically labeled starting materials, specifically methoxy-¹³C-d3 labeled precursors [2]. The carbon-13 labeled methoxy group is typically introduced through the use of ¹³C-labeled methanol or formaldehyde derivatives, while deuterium incorporation is achieved through the use of deuterated methylating agents [27] [9]. The selective incorporation of these isotopes requires careful control of reaction conditions to prevent isotope scrambling or exchange reactions [17].

    Multi-Step Synthetic Sequence

    The synthetic pathway for Maropitant-13C,d3 follows the optimized route developed for the parent compound, with modifications to accommodate isotope incorporation [1]. The key synthetic steps include aldol condensation, conjugate addition with phenylmagnesium bromide, dynamic resolution using L-tartaric acid, and reductive amination protocols [1]. Each step must be carefully monitored to ensure isotopic integrity and prevent unwanted isotope exchange [22].

    The critical conjugate addition step, which has been optimized to achieve yields of up to 90% through the use of copper iodide catalyst and 2-methyltetrahydrofuran solvent, maintains its efficiency in the isotopically labeled synthesis [1]. The reductive amination step, employing sodium triacetoxyborohydride as the reducing agent, successfully incorporates the isotopically labeled benzylamine component to generate the final labeled product [1].

    Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

    The comprehensive characterization of Maropitant-13C,d3 requires sophisticated analytical techniques that can distinguish isotopic incorporation patterns and confirm structural integrity [21]. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as the primary analytical tools for this characterization, providing complementary information about isotopic enrichment and molecular structure [14].

    Nuclear Magnetic Resonance Characterization

    Nuclear magnetic resonance spectroscopy of Maropitant-13C,d3 reveals distinctive spectral features that confirm successful isotope incorporation [13]. The carbon-13 enriched methoxy carbon exhibits enhanced signal intensity in ¹³C nuclear magnetic resonance spectra, appearing as a characteristic peak that can be readily distinguished from natural abundance carbon signals [14]. The chemical shift of this carbon appears at approximately 55-60 parts per million, consistent with methoxy carbon environments [13].

    The deuterium substitution creates distinctive coupling patterns in both ¹H and ¹³C nuclear magnetic resonance spectra [17]. In proton nuclear magnetic resonance, the deuterated methyl groups exhibit reduced signal intensity and altered multiplicity patterns due to the reduced magnetic moment of deuterium compared to hydrogen [17]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic isotope-induced chemical shifts and J-coupling patterns between the ¹³C and ²H nuclei [14].

    Nuclear Magnetic Resonance ParameterObservationChemical Shift (ppm)
    ¹³C-Methoxy CarbonEnhanced intensity55.2
    Deuterated Methyl CarbonsReduced multiplicity21.8, 22.4, 23.1
    Quinuclidine CarbonsStandard pattern28.5-45.2
    Aromatic CarbonsUnaltered125.3-142.8

    Mass Spectrometric Analysis

    High-resolution mass spectrometry provides definitive confirmation of isotopic incorporation and molecular composition [20]. The molecular ion peak of Maropitant-13C,d3 appears at mass-to-charge ratio 472.7, representing a mass shift of +4 daltons compared to the unlabeled parent compound [2]. This mass difference corresponds precisely to the incorporation of one carbon-13 atom (+1 dalton) and three deuterium atoms (+3 daltons) [20].

    Tandem mass spectrometry fragmentation patterns reveal the distribution of isotopic labels throughout the molecular structure [16]. The characteristic fragmentation of the benzylamine side chain produces fragments that retain the isotopic labels, confirming their incorporation at the expected positions [20]. The base peak fragmentation typically occurs at the quinuclidine nitrogen, producing characteristic fragment ions that can be monitored for isotopic content [16].

    Isotopic Enrichment Analysis

    The determination of isotopic enrichment levels requires careful analysis of mass spectral isotope distribution patterns [22]. For Maropitant-13C,d3, the isotopic purity is typically assessed by comparing the intensity ratios of isotopically labeled and unlabeled molecular ion peaks [21]. High-resolution time-of-flight mass spectrometry enables accurate determination of isotopic enrichment levels, which typically exceed 95% for both carbon-13 and deuterium incorporation [20].

    The isotopic distribution analysis reveals the presence of multiple isotopomers resulting from partial labeling or natural isotope abundance [22]. The predominant species corresponds to the fully labeled Maropitant-13C,d3, while minor components include partially labeled variants and unlabeled residual material [21]. Quantitative analysis of these isotopic species provides essential information for quality control and analytical applications [20].

    Purity Assessment and Certification Protocols

    The establishment of comprehensive purity assessment protocols for Maropitant-13C,d3 is essential for ensuring analytical reliability and regulatory compliance [25]. These protocols encompass both chemical purity determination and isotopic enrichment verification, utilizing multiple analytical techniques to provide thorough characterization [23].

    Chemical Purity Determination

    High-performance liquid chromatography serves as the primary method for assessing chemical purity of Maropitant-13C,d3 [8]. The analytical method employs reversed-phase chromatography with gradient elution using acetonitrile and water mobile phases [8]. The chromatographic separation achieves baseline resolution of the target compound from potential synthetic impurities and degradation products [8].

    The purity assessment protocol includes identification and quantification of process-related impurities that may arise during the multi-step synthesis [8]. Common impurities include unreacted starting materials, intermediate compounds, and side products from competing reaction pathways [1]. Each impurity must be characterized structurally and quantified to ensure compliance with pharmaceutical quality standards [8].

    Analytical ParameterSpecificationTypical Result
    Chemical Purity≥98.0%99.2%
    Water Content≤1.0%0.3%
    Residual SolventsPer International Council for Harmonisation guidelinesCompliant
    Heavy Metals≤10 parts per million<2 parts per million

    Isotopic Purity Verification

    The verification of isotopic purity requires specialized analytical protocols that can accurately determine the extent of isotope incorporation [22]. Mass spectrometry-based methods provide the most reliable approach for isotopic purity assessment, utilizing high-resolution instruments capable of distinguishing isotopic variants [20].

    The isotopic purity determination protocol involves analysis of the molecular ion region to quantify the distribution of isotopically labeled and unlabeled species [21]. The calculation of isotopic enrichment considers both the target isotopomers and naturally occurring isotope contributions [22]. For Maropitant-13C,d3, the isotopic purity typically exceeds 95% for both carbon-13 and deuterium labels [2].

    Stability Assessment Protocols

    Long-term stability assessment of Maropitant-13C,d3 requires monitoring of both chemical degradation and potential isotope exchange processes [23]. The stability protocol includes storage under controlled temperature and humidity conditions, with periodic analysis to assess compound integrity [8]. Particular attention is given to monitoring potential deuterium exchange in protic environments, which could compromise isotopic purity [17].

    The stability assessment employs accelerated aging studies at elevated temperatures to predict long-term storage behavior [8]. These studies monitor changes in chemical purity, isotopic enrichment, and the formation of degradation products over time [23]. The results inform appropriate storage conditions and expiration dating for the isotopically labeled compound [8].

    Certification Documentation

    The certification process for Maropitant-13C,d3 requires comprehensive documentation of all analytical results and quality control data [23]. The certificate of analysis includes detailed information about chemical purity, isotopic enrichment, structural confirmation, and stability data [25]. This documentation ensures traceability and provides end-users with essential information for their analytical applications [11].

    Sample Preparation Techniques for Liquid Chromatography-Tandem Mass Spectrometry Analysis

    Sample preparation represents a critical step in the analytical workflow for Maropitant-13C,d3 analysis, requiring careful optimization to achieve adequate sensitivity, specificity, and reproducibility for bioanalytical applications [1] [2]. The stable isotope-labeled internal standard necessitates specialized preparation protocols that maintain the integrity of both the analyte and isotopic label while effectively removing matrix interferences.

    Protein Precipitation Methodology

    Protein precipitation emerges as the most frequently employed sample preparation technique for Maropitant-13C,d3 analysis in biological matrices [1]. This approach utilizes organic solvents, specifically acetonitrile or methanol, to denature plasma proteins and facilitate analyte extraction. The typical protocol involves mixing plasma samples (50-100 microliters) with internal standard solution, followed by addition of precipitation reagent at a 3:1 to 4:1 ratio [1] [3]. Following vortex mixing and centrifugation at 3,800 times gravitational force for 10 minutes, the supernatant undergoes direct injection or dilution prior to liquid chromatography-tandem mass spectrometry analysis [3].

    The advantages of protein precipitation include operational simplicity, minimal sample loss, cost-effectiveness, and compatibility with automated systems [1]. However, this technique presents limitations including inability to concentrate analytes, significant ion suppression from phospholipids, and reduced method robustness due to incomplete matrix cleanup [1]. Phospholipids, present at milligram per milliliter concentrations in serum, remain largely unremoved during protein precipitation and cause substantial ion suppression in electrospray ionization [1].

    Liquid-Liquid Extraction Protocols

    Liquid-liquid extraction provides enhanced selectivity compared to protein precipitation through differential partitioning of analytes between immiscible phases [4]. For Maropitant-13C,d3 analysis, organic solvents such as methyl tert-butyl ether combined with methylene chloride demonstrate superior extraction efficiency [4]. The procedure typically involves pH adjustment of the biological matrix, addition of organic extraction solvent, vigorous mixing, and phase separation through centrifugation.

    Recovery rates for liquid-liquid extraction range from 80 to 105 percent, with significantly reduced matrix effects compared to protein precipitation [4]. The technique offers particular advantages for lipophilic compounds like Maropitant-13C,d3, which demonstrate favorable partitioning into organic phases. However, liquid-liquid extraction requires longer processing times (15-30 minutes per sample) and generates larger volumes of organic waste compared to alternative approaches [4].

    Solid Phase Extraction Optimization

    Solid Phase Extraction provides the highest degree of selectivity and cleanup efficiency for complex biological matrices [5] [2]. Multiple sorbent chemistries, including reversed-phase C18, mixed-mode cation exchange, and hydrophilic-lipophilic balance phases, enable tailored extraction protocols for Maropitant-13C,d3 [5]. The extraction process involves sample loading, washing to remove interferences, and selective elution of target analytes.

    Optimized solid phase extraction protocols demonstrate recoveries of 75-95 percent with minimal matrix effects [5] [2]. The 96-well plate format enables high-throughput processing suitable for large-scale bioanalytical studies [2]. Conditioning solvents typically include methanol followed by aqueous buffer, while elution employs organic solvents with pH modifiers to optimize analyte recovery [5]. Despite superior cleanup capabilities, solid phase extraction requires higher costs and longer processing times compared to alternative techniques.

    Instrumentation and Chromatographic Optimization

    Mass Spectrometer Configuration

    Triple quadrupole mass spectrometers equipped with electrospray ionization sources represent the instrumentation standard for Maropitant-13C,d3 quantitative analysis [6] [7]. These systems provide optimal sensitivity and selectivity through multiple reaction monitoring acquisition modes, enabling simultaneous analysis of parent compound and isotopically labeled internal standard [6]. The first quadrupole isolates precursor ions, the collision cell fragments selected precursors, and the third quadrupole monitors specific product ions [6].

    Electrospray ionization parameters require optimization to maximize ionization efficiency for Maropitant-13C,d3 [7] [8]. Positive ionization mode demonstrates superior sensitivity compared to negative mode, with optimal source conditions including capillary voltage of 3000-4000 volts, source temperature of 300-350 degrees Celsius, and desolvation temperature of 400-450 degrees Celsius [7]. Collision energies of 30-50 electron volts provide optimal fragmentation for the characteristic product ions [9] [3].

    Chromatographic Separation Optimization

    Reversed-phase liquid chromatography using C18 stationary phases provides optimal retention and peak shape for Maropitant-13C,d3 analysis [10] [8]. Column dimensions of 100 × 2.1 millimeters with 2.6-3.0 micrometer particle sizes deliver adequate resolution while maintaining reasonable analysis times [3] [8]. Column temperature control at 30-40 degrees Celsius ensures reproducible retention times and peak shapes [3].

    Mobile phase composition significantly influences chromatographic performance and mass spectrometric detection [10] [8]. Aqueous phases containing 0.1-0.2 percent formic acid provide optimal peak shape and ionization efficiency, while organic phases utilize acetonitrile with 0.1 percent formic acid [3] [8]. Gradient elution profiles typically begin with high aqueous content (95-98 percent) for 0.5-1.0 minutes, followed by rapid increase to 90-95 percent organic phase over 3-5 minutes [8].

    Flow rate optimization balances separation efficiency with analysis time, with optimal rates of 0.30-0.35 milliliters per minute providing adequate peak resolution [3] [8]. Injection volumes of 10-30 microliters ensure sufficient sensitivity while avoiding column overload [3]. Total analysis times of 5-8 minutes enable high sample throughput while maintaining chromatographic resolution [8].

    Ion Suppression and Enhancement Effects

    Matrix effects represent a critical consideration in Maropitant-13C,d3 method development, requiring systematic evaluation and mitigation strategies [11] [12]. Co-eluting matrix components can cause signal suppression or enhancement through competition for ionization sites or changes in droplet formation during electrospray ionization [11]. The isotopically labeled internal standard provides compensation for matrix effects when extraction recovery and ionization behavior remain consistent between analyte and internal standard [11] [13].

    Post-column infusion experiments enable identification of matrix effect regions throughout the chromatographic run [11]. Sample dilution reduces matrix effects but may compromise sensitivity for low-concentration analyses [1]. Alternative approaches include optimized sample cleanup procedures, chromatographic separation from interfering components, and selection of alternative internal standards [13].

    Method Validation: Sensitivity, Specificity, and Linearity

    Sensitivity and Detection Limits

    Lower limit of quantitation determination represents a fundamental validation parameter for Maropitant-13C,d3 bioanalytical methods [14] [15]. Regulatory guidelines specify that the lower limit of quantitation should demonstrate signal-to-noise ratios of at least 10:1 with precision not exceeding 20 percent coefficient of variation and accuracy within 80-120 percent of nominal concentrations [16] [17]. Typical lower limit of quantitation values for Maropitant-13C,d3 range from 0.1 to 1.0 nanograms per milliliter depending on matrix and analytical requirements [18] [15].

    Detection limit assessment utilizes signal-to-noise ratio calculations from replicate analyses of low-concentration samples [19]. The limit of detection typically demonstrates signal-to-noise ratios of 3:1, while quantitation limits require 10:1 ratios [19]. Method sensitivity depends on factors including sample preparation efficiency, chromatographic resolution, mass spectrometric parameters, and matrix complexity [14].

    Specificity and Selectivity Evaluation

    Specificity assessment ensures analytical methods distinguish Maropitant-13C,d3 from potential interfering compounds, including structural analogs, metabolites, and co-administered medications [14] [17]. Selectivity evaluation involves analysis of blank biological matrices from multiple sources to confirm absence of interfering peaks at retention times corresponding to analyte and internal standard [17].

    Cross-reactivity studies examine potential interference from structurally related compounds that might co-elute or produce similar fragmentation patterns [14]. The unique mass-to-charge ratio transitions for Maropitant-13C,d3 (473.3 → 119.1) provide high selectivity compared to the unlabeled compound (469.3 → 119.1) [9]. Additional confirmation techniques include retention time matching within acceptable windows (typically ± 2 percent) and ion ratio monitoring for enhanced specificity [17].

    Linearity and Calibration Range

    Calibration curve linearity represents a critical validation parameter requiring comprehensive evaluation across the intended analytical range [14] [21]. Regulatory guidelines specify minimum requirements of six non-zero calibration levels spanning at least three orders of magnitude, with correlation coefficients exceeding 0.99 [16] [21]. Individual calibration standards must demonstrate accuracy within ± 15 percent of nominal concentrations, except at the lower limit of quantitation where ± 20 percent tolerance applies [21].

    Linearity assessment involves statistical evaluation of calibration data using appropriate regression models [22]. Residual analysis identifies potential non-linearity or bias throughout the calibration range [23]. Weighted regression models (1/x, 1/x², or other weighting factors) often provide improved accuracy at lower concentrations where heteroscedasticity occurs [22].

    Precision and Accuracy Requirements

    Precision evaluation encompasses both intra-day (repeatability) and inter-day (intermediate precision) assessments using quality control samples at multiple concentration levels [14] [24]. Typical quality control levels include lower limit of quantitation, low (approximately 3 times lower limit of quantitation), medium (approximately 30-50 percent of upper limit), and high (approximately 75-90 percent of upper limit) concentrations [21] [25].

    Acceptance criteria specify precision not exceeding 15 percent coefficient of variation for quality control samples, with 20 percent tolerance at the lower limit of quantitation [16] [21]. Accuracy requirements mandate mean values within ± 15 percent of nominal concentrations for quality control levels, with ± 20 percent tolerance at the lower limit of quantitation [21] [25].

    XLogP3

    7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    472.336248977 g/mol

    Monoisotopic Mass

    472.336248977 g/mol

    Heavy Atom Count

    35

    Dates

    Last modified: 08-10-2024

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